molecular formula C20H24N2O2 B11575333 N-[4-(6-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetamide

N-[4-(6-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetamide

Cat. No.: B11575333
M. Wt: 324.4 g/mol
InChI Key: WBIMEHISZVMSSB-UHFFFAOYSA-N
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Description

N~1~-{4-[6-(TERT-BUTYL)-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[6-(TERT-BUTYL)-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The tert-butyl group is introduced through alkylation reactions, using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[6-(TERT-BUTYL)-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N~1~-{4-[6-(TERT-BUTYL)-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N1-{4-[6-(TERT-BUTYL)-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}ACETAMIDE exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[4-(6-tert-butyl-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C20H24N2O2/c1-14(23)21-17-6-8-18(9-7-17)22-12-15-11-16(20(2,3)4)5-10-19(15)24-13-22/h5-11H,12-13H2,1-4H3,(H,21,23)

InChI Key

WBIMEHISZVMSSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C(C)(C)C)OC2

Origin of Product

United States

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